
N2-Methylguanosine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methylguanosine-d3 is a deuterium-labeled derivative of N2-Methylguanosine. This compound is a modified nucleoside that occurs at several specific locations in many transfer ribonucleic acids. The deuterium labeling is used to trace and study the compound’s behavior in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylguanosine-d3 involves the methylation of guanosine at the N2 position, followed by the incorporation of deuterium. The reaction typically requires a methylating agent and a deuterium source under controlled conditions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective methylation and deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving chromatography techniques to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N2-Methylguanosine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-oxomethylguanosine-d3, while substitution reactions can produce various alkylated derivatives.
Applications De Recherche Scientifique
N2-Methylguanosine-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studying nucleoside modifications and interactions.
Biology: Helps in understanding the role of modified nucleosides in transfer ribonucleic acid function and protein synthesis.
Medicine: Investigated for its potential role in disease mechanisms and as a biomarker for certain conditions.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications.
Mécanisme D'action
N2-Methylguanosine-d3 exerts its effects by incorporating into nucleic acids and influencing their structure and function. The compound targets specific molecular pathways involved in nucleic acid metabolism and protein synthesis. It can modulate the stability and activity of ribonucleic acids, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-Methylguanosine: The non-deuterated form of N2-Methylguanosine-d3.
N2, N2-Dimethylguanosine: Another modified nucleoside with two methyl groups at the N2 position.
7-Methylguanosine: A modified nucleoside with a methyl group at the 7 position.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and analysis in various research applications. This labeling provides insights into the compound’s behavior and interactions that are not possible with non-labeled analogs.
Propriétés
Formule moléculaire |
C11H15N5O5 |
|---|---|
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(trideuteriomethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6?,7+,10-/m1/s1/i1D3 |
Clé InChI |
SLEHROROQDYRAW-MKKTUXCSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


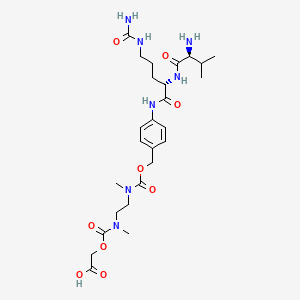
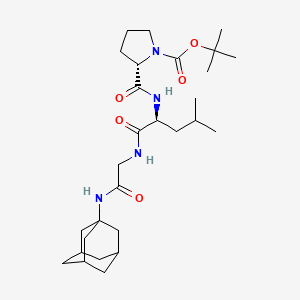
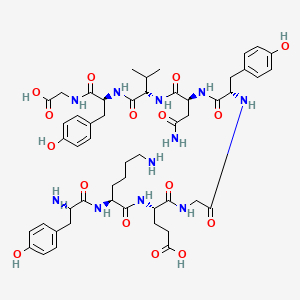
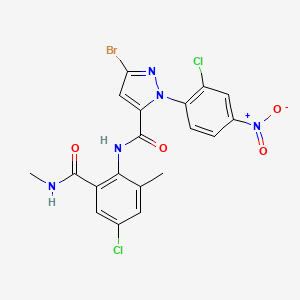
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
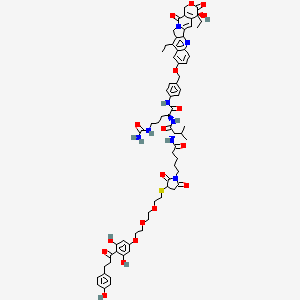
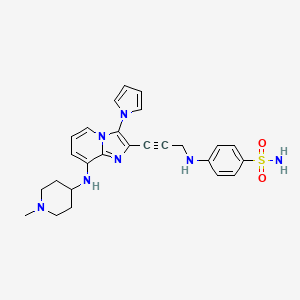

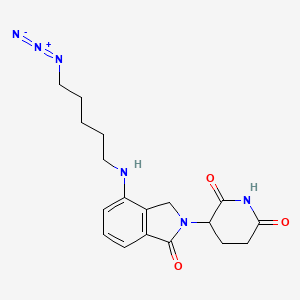
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
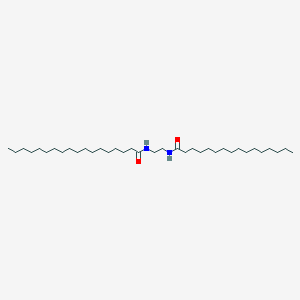
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
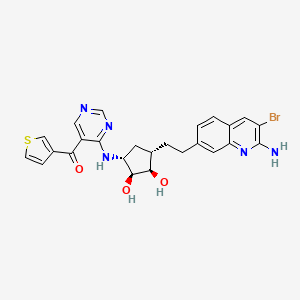
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
